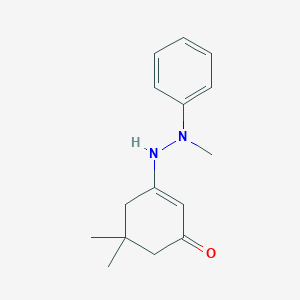![molecular formula C15H12N2 B14293717 6,11-Dihydro-5H-pyrido[2,3-a]carbazole CAS No. 119273-99-3](/img/structure/B14293717.png)
6,11-Dihydro-5H-pyrido[2,3-a]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,11-Dihydro-5H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole alkaloids. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. The structure of this compound consists of a fused tricyclic system that includes a pyridine ring and a carbazole moiety. This unique structure imparts significant chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further transformed into the desired compound through additional steps.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency. For example, the preparation of related compounds such as 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as a key intermediate .
化学反応の分析
Types of Reactions
6,11-Dihydro-5H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
科学的研究の応用
6,11-Dihydro-5H-pyrido[2,3-a]carbazole has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:
作用機序
The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and telomerases, which are essential for DNA replication and cell division . Additionally, it can modulate protein phosphorylation and interfere with signal transduction pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be compared with other similar compounds, such as indolo[2,3-a]carbazoles and pyrrolo[3,2-c]carbazoles . These compounds share similar structural features but differ in their biological activities and applications. For example:
Indolo[2,3-a]carbazoles: These compounds have a planar ring system consisting of indole and carbazole elements and exhibit strong antitumor activity.
Pyrrolo[3,2-c]carbazoles: These compounds are known for their antioxidant and photophysical properties, making them valuable in the development of electroluminescent materials.
The uniqueness of this compound lies in its specific combination of chemical and biological properties, which make it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
119273-99-3 |
|---|---|
分子式 |
C15H12N2 |
分子量 |
220.27 g/mol |
IUPAC名 |
6,11-dihydro-5H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H12N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-6,9,17H,7-8H2 |
InChIキー |
VKGPXNDBUOYUSE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C1C=CC=N3)NC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


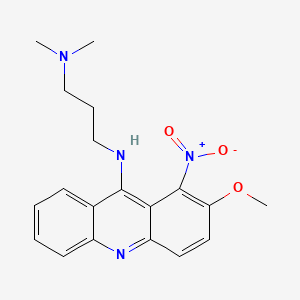
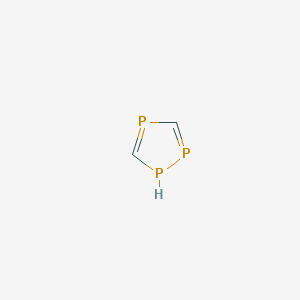
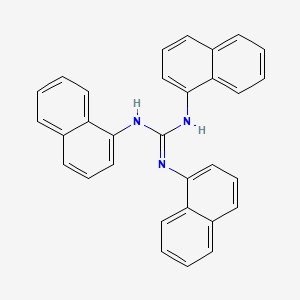
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)

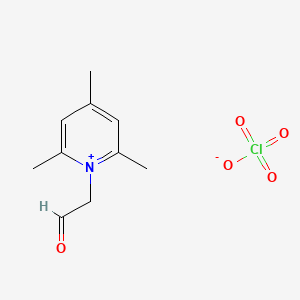
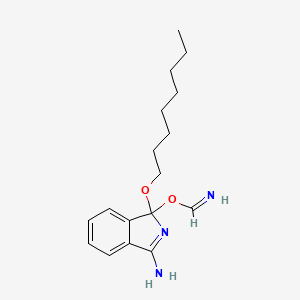
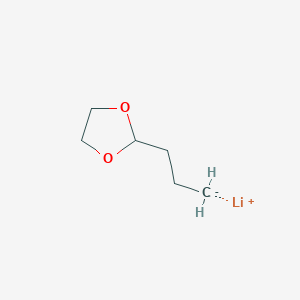
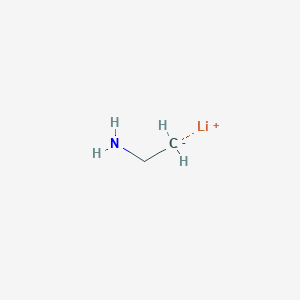
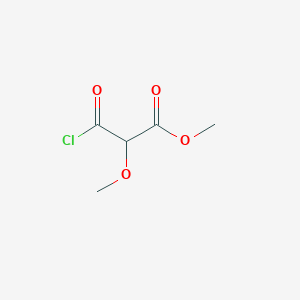

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
